Phenylalanine allyl ester

Description

Structural Context and Synthetic Utility of Phenylalanine Allyl Ester in Organic Chemistry

The structure of this compound incorporates the chiral center of phenylalanine, the aromatic side chain, and the synthetically versatile allyl ester group. The allyl group is particularly advantageous as a protecting group due to its stability under a variety of conditions, including those that would cleave other common protecting groups like tert-butyl (t-butyl) or benzyl (B1604629) esters. nih.gov

The primary utility of this compound lies in its role as a building block in peptide synthesis. google.com The allyl ester protects the C-terminus of the phenylalanine residue, preventing it from reacting during the coupling of subsequent amino acids. A key feature of the allyl protecting group is its orthogonality to other widely used protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, which are used to protect the N-terminus of amino acids. nih.govgoogle.com This orthogonality allows for the selective removal of one protecting group in the presence of the others, a crucial capability for the stepwise construction of complex peptides and for strategies like on-resin cyclization. nih.govthieme-connect.de

The deprotection of the allyl ester is typically achieved under mild conditions using palladium(0) catalysts, often in the presence of a scavenger molecule. nih.govorganic-chemistry.org This mild cleavage is a significant advantage, as it preserves the integrity of sensitive functional groups elsewhere in the molecule. nih.gov

Historical Perspectives on Esterification of Amino Acids for Synthetic Applications

The esterification of amino acids has been a cornerstone of peptide chemistry for decades. Initially, simple alkyl esters like methyl and ethyl esters were employed to protect the carboxylic acid function. thieme-connect.deresearchgate.net The classic Fischer-Speier esterification, involving the reaction of the amino acid with an alcohol in the presence of an acid catalyst like hydrogen chloride or sulfuric acid, was a common method. scirp.orgacs.org However, these simple esters required harsh conditions for removal, such as strong acids or bases, which could compromise the integrity of the growing peptide chain. thieme-connect.de

The development of more labile protecting groups revolutionized peptide synthesis. The introduction of the allyl ester as a protecting group for carboxylic acids offered a significant advancement. thieme-connect.de Its stability to both acidic and basic conditions, combined with its selective removal via palladium catalysis, provided a new level of control and flexibility in synthetic strategies. thieme-connect.depeptide.com This development was part of a broader trend towards creating a toolbox of orthogonal protecting groups, enabling chemists to undertake the synthesis of increasingly complex and sensitive molecules, including glycopeptides and other modified biopolymers. nih.gov

Contemporary Research Paradigms and Challenges in this compound Chemistry

Current research involving this compound continues to focus on refining its application and addressing existing challenges. One area of active investigation is the development of more efficient and environmentally benign deprotection methods. While palladium catalysis is highly effective, concerns about the cost and potential toxicity of heavy metals drive the search for alternatives. acs.org Recent studies have explored cobalt-catalyzed deprotection and the use of heterogeneous catalysts like H-β zeolite to facilitate the cleavage of allyl esters. acs.orgtandfonline.com

Another challenge is the potential for side reactions. For instance, unwanted nucleophilic attack on the allyl ester can sometimes occur. nih.gov Research into sterically hindered allyl esters, such as 1,1-dimethylallyl (DMA) esters, aims to mitigate this issue by combining the mild deprotection of allyl esters with the increased resistance to nucleophilic attack characteristic of bulkier groups like t-butyl esters. nih.gov

Furthermore, the application of this compound and other allyl-protected amino acids in solid-phase peptide synthesis (SPPS) is an area of ongoing optimization. nih.gov Microwave-assisted techniques are being developed to accelerate the deprotection process, reducing reaction times and the amount of reagents required. nih.gov The synthesis of complex cyclic peptides, which often relies on the orthogonal properties of allyl esters, also remains a key area of research, with the goal of improving the efficiency and yield of these challenging transformations. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

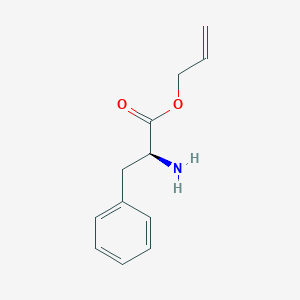

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C12H15NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9,13H2/t11-/m0/s1 |

InChI Key |

CDFATPKAADNQOR-NSHDSACASA-N |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

C=CCOC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Phenylalanine Allyl Ester and Its Analogues

Direct Esterification Routes and Transesterification Reactions

Direct esterification and transesterification represent fundamental approaches for the synthesis of Phenylalanine allyl ester.

Direct Esterification involves the reaction of phenylalanine with allyl alcohol, typically in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the ester product. To circumvent the challenges associated with the zwitterionic nature of free amino acids, N-protected phenylalanine derivatives, such as N-Boc-L-phenylalanine, are often employed. The reaction is facilitated by coupling reagents that activate the carboxylic acid moiety, promoting nucleophilic attack by allyl alcohol. For instance, DIC (N,N'-diisopropylcarbodiimide) has been used as a mediating agent in the allylation of Boc-L-phenylalanine to furnish the corresponding allyl ester. The general scheme for direct esterification can be summarized as follows:

Starting Materials: N-protected Phenylalanine, Allyl alcohol

Reagents: Coupling agent (e.g., DIC), Acid or Base catalyst

Solvent: Anhydrous organic solvent (e.g., Dichloromethane)

Key Consideration: Removal of water to drive the reaction to completion.

Transesterification , an alternative route, involves the conversion of a more common phenylalanine ester (e.g., methyl or ethyl ester) into the allyl ester by reaction with allyl alcohol. This reaction is typically catalyzed by acids, bases, or specific metal catalysts. Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the direct transesterification of carboxylic esters with various alcohols, including allyl alcohol, under boiling conditions. Microwave irradiation can significantly reduce reaction times in such transformations.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Advantages |

| Direct Esterification | N-protected Phenylalanine, Allyl alcohol | DIC, DMAP | High yield, reliable |

| Transesterification | Phenylalanine alkyl ester, Allyl alcohol | Sc(OTf)₃, K₂HPO₄ | Milder conditions, functional group tolerance |

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a greener and highly selective alternative for the synthesis of amino acid esters, operating under mild conditions and often with high enantioselectivity.

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous media. The enzymatic synthesis of amino acid esters, including those of phenylalanine, has been demonstrated using lipases such as those from Rhizomucor miehei and porcine pancreas. These enzymes can utilize unprotected amino acids, offering a more atom-economical process.

A significant application of lipases in this context is the kinetic resolution of racemic amino acid esters. Lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus resolved. For example, lipases from Pseudomonas and Rhizopus species have shown high reactivity and selectivity in the hydrolysis of L-amino acid esters, allowing for the separation of D- and L-enantiomers. While specific studies on the kinetic resolution of this compound are not extensively documented, the principles established with other amino acid esters are broadly applicable. The efficiency of lipase-catalyzed kinetic resolution is often described by the enantiomeric ratio (E-value).

| Enzyme Source | Reaction Type | Substrate | Key Findings |

| Rhizomucor miehei Lipase (RML) | Esterification | L-phenylalanine and D-glucose | High conversion yields (up to 98%) in organic solvents. |

| Porcine Pancreas Lipase (PPL) | Esterification | L-phenylalanine and D-glucose | Good esterification potential with yields up to 75.6%. |

| Pseudomonas sp. Lipase | Kinetic Resolution (Hydrolysis) | Racemic amino acid esters | Selective hydrolysis of L-amino acid esters with high reactivity. |

Advances in protein engineering have enabled the development of enzymes with tailored substrate specificities and enhanced catalytic activities for the synthesis of chiral molecules. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, have been engineered to catalyze the hydroamination of a variety of cinnamic acids to produce phenylalanine analogues. While these enzymes are primarily used for the synthesis of the amino acid backbone, their integration into multi-enzyme cascade reactions could provide novel routes to chiral phenylalanine derivatives that can then be esterified.

Engineered cytochrome P450 enzymes have been developed for the biocatalytic C-H amination of carboxylic acid esters to produce α-amino esters, showcasing the potential of engineered enzymes to create chiral amino acid derivatives from abundant precursors. Although not yet specifically applied to this compound, these engineered enzyme systems represent a promising frontier for its enantioselective synthesis.

Asymmetric and Stereoselective Synthesis Strategies

Asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure this compound and its analogues, which are valuable building blocks in medicinal chemistry and materials science.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-allyl amino acid analogues, chiral auxiliaries such as Evans' oxazolidinones can be used to control the stereoselective alkylation of an enolate derived from an N-acylated phenylalanine. After the stereoselective introduction of the allyl group, the auxiliary can be cleaved to yield the desired chiral product.

Ligand-controlled asymmetric catalysis offers a more atom-economical approach. In this strategy, a chiral ligand coordinates to a metal catalyst to create a chiral environment that directs the stereoselectivity of the reaction. For instance, the palladium-catalyzed asymmetric allylation of ketenes using chiral phosphine (B1218219) ligands like BINAPHANE has been shown to produce enantioenriched α-allyl esters. Similarly, chiral squaramide catalysts have been employed in the enantioselective allylation of α-chloro glycinates to synthesize α-allyl amino esters with high enantioselectivity.

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of asymmetric synthesis, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective α-alkylation of amino acid precursors. The asymmetric alkylation of a glycine-derived Schiff base ester under phase-transfer conditions is a classic method for synthesizing α-amino acids. This approach has been extended to the synthesis of α-allyl amino esters. The use of C₂-symmetric quaternary ammonium (B1175870) salt catalysts has advanced this methodology, although it is generally more effective for unbranched α-allyl amino esters.

| Strategy | Key Features | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Evans' oxazolidinone for stereoselective alkylation. |

| Ligand-Controlled Catalysis | Use of chiral ligands with metal catalysts to induce asymmetry. | Pd(BINAPHANE)-catalyzed allylation of ketenes. |

| Phase Transfer Catalysis | Chiral catalysts mediate reactions between different phases for enantioselective alkylation. | Cinchona alkaloid-derived catalysts for allylation of glycine (B1666218) Schiff bases. |

Chelate-Claisen Rearrangement Methodologies

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for the stereoselective synthesis of α-amino acid derivatives. The chelate-Claisen rearrangement, in particular, offers a high degree of stereocontrol in the synthesis of novel, non-proteinogenic amino acids. This method involves the -sigmatropic rearrangement of an allyl ester of an N-protected amino acid, where a metal chelate is formed with the ester enolate to enforce a rigid, chair-like transition state. This conformational constraint allows for the efficient transfer of chirality and the creation of new stereocenters with high diastereoselectivity.

In the context of phenylalanine analogues, the ester enolate Claisen rearrangement of chelated N-protected chiral amino acid cinnamyl esters leads to the formation of substituted phenylalanine derivatives with unsaturated side chains. nih.gov This approach has demonstrated good yields and a high degree of chirality transfer. nih.gov The reaction typically proceeds by treating the N-protected amino acid allylic ester with a strong base, such as lithium diisopropylamide (LDA), to generate the ester enolate. A chelating agent, often a Lewis acid, is employed to create the rigid chelate structure that directs the stereochemical outcome of the rearrangement.

For instance, the rearrangement of N-protected amino acid allylic esters can result in the formation of α-alkylated γ,δ-unsaturated amino acids in good yields and with high diastereoselectivity. nih.gov The choice of solvent and reaction conditions can influence the stereoselectivity, although moderate variations are generally observed. nih.gov This methodology has been successfully applied to the synthesis of polyhydroxylated γ,δ-unsaturated amino acids from chelated N-protected chiral allylic amino acid esters, showcasing the versatility of this approach for creating complex amino acid structures. researchgate.net

| Reactant | Product | Diastereomeric Ratio | Yield (%) |

| N-Boc-glycine 2-cycloalkenyl ester | Biologically active RS,SR-diastereomer | Selective | - |

| N-protected chiral amino acid cinnamyl esters | Substituted phenylalanine derivatives | High chirality transfer | Good |

| Chelated N-protected chiral allylic amino acid esters | Polyhydroxylated γ,δ-unsaturated amino acids | High chirality transfer | Good |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its analogues is no exception. These methods often provide milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to traditional approaches.

Palladium-catalyzed decarboxylative allylation has emerged as a powerful tool for the synthesis of allylated compounds. This reaction typically involves the coupling of an allyl source with a carboxylic acid derivative, proceeding through a palladium-π-allyl intermediate. A key advantage of this method is the use of readily available carboxylic acids as precursors, with the extrusion of carbon dioxide as the only byproduct.

In the context of amino acid synthesis, a combination of photoredox and palladium catalysis has been employed for the room-temperature decarboxylative allylation of α-amino and phenylacetic allyl esters. rsc.orgresearchgate.net This dual catalytic system allows for the site-specific generation of radical intermediates from the carboxylate, which then undergo allylation. rsc.orgresearchgate.net This approach has been successfully applied to a phenylalanine derivative, demonstrating that radical formation is not limited to benzylic positions. rsc.orgresearchgate.net The reaction is operationally simple and provides direct access to allylated alkanes. rsc.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds via oxidation to form a π-allyl-Pd(II) species and a carboxylate, which is then oxidized by a photoactivated iridium catalyst to generate a benzyl (B1604629) radical. rsc.org The final product is formed through an SN2 pathway, with single-electron transfer between a Pd(I) species and the Ir(II) catalyst regenerating both catalysts. rsc.org

| Substrate | Catalyst System | Product | Yield (%) |

| α-Amino substituted phenyl acetic acid allyl esters | Photoredox and Palladium Catalysis | Allylated alkanes | - |

| Phenylalanine derivative | Photoredox and Palladium Catalysis | Allylated phenylalanine derivative | - |

A significant challenge in the functionalization of amino acids is the need for protecting groups for the amine and carboxylic acid moieties. The development of catalytic methods that can directly functionalize unprotected amino acid esters is therefore highly desirable. A catalytic α-allylation of unprotected amino acid esters has been reported to produce α-quaternary α-allyl amino acid esters in a single step. nih.govorganic-chemistry.org

This method utilizes a combination of picolinaldehyde and a Ni(II) salt to induce preferential reactivity at the enolizable α-carbon of the amino acid ester over the free nitrogen with an electrophilic palladium π-allyl complex. nih.govorganic-chemistry.org The reaction exhibits broad substrate scope and tolerates various functional groups. organic-chemistry.org The pH of the reaction system is critical for selectivity, as a superstoichiometric amount of base can lead to predominant N-allylation. nih.gov Furthermore, the use of chiral ligands has enabled the enantioselective synthesis of α-allyl phenylalanine methyl ester from racemic phenylalanine methyl ester, demonstrating the potential for dynamic kinetic resolution. nih.gov A synergistic ternary catalytic system comprising an achiral picolinaldehyde, Zn(II), and a chiral palladium complex has also been developed for the highly enantioselective α-allylation of N-unprotected amino esters, achieving high yields and enantioselectivities. organic-chemistry.org The coordination of Zn(II) to the intermediate Schiff base is proposed to enhance the acidity of the α-C–H bonds, favoring α-allylation over N-allylation. organic-chemistry.org

| Substrate | Catalyst System | Product | Enantiomeric Excess (%) | Yield (%) |

| Racemic Phenylalanine Methyl Ester | Picolinaldehyde, Ni(II), Pd(0), Chiral Ligand | Enantioenriched α-allyl phenylalanine methyl ester | Up to 91 | - |

| N-unprotected amino esters | Picolinaldehyde, Zn(II), Chiral Palladium Complex | α-allyl α-amino esters | Up to 98 | Up to 96 |

Aerobic oxidative dehydrogenative coupling represents an environmentally friendly and atom-economical approach to C-C bond formation, utilizing molecular oxygen as the terminal oxidant. While specific examples for the direct synthesis of this compound are not extensively detailed, the principles of this methodology are applicable to the synthesis of its analogues.

Copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) has been employed for the synthesis of α-ketoamides from amines and α-carbonyl aldehydes, using air as the oxidant and initiator. organic-chemistry.org This method demonstrates the feasibility of using aerobic conditions for C-N bond formation adjacent to a carbonyl group. More relevant to C-C bond formation, a copper-catalyzed enantioselective cross-coupling of an N-aryl glycine ester (a Csp3-H moiety) with a terminal alkyne (a Csp-H component) has been achieved using molecular oxygen as the oxidant, providing a route to optically active non-natural α-amino acids. nih.gov

Palladium-catalyzed aerobic oxidative allylic C–H arylation of alkenes with polyfluorobenzenes has also been reported, offering a new pathway to form allylic C–C bonds. rsc.org An efficient biomimetic aerobic oxidative dehydrogenative alkenylation of arenes with allyl esters has been established, proceeding under ambient oxygen pressure with low palladium acetate (B1210297) loading and catalytic amounts of electron-transfer mediators. researchgate.net These examples highlight the potential of aerobic oxidative coupling strategies for the synthesis of functionalized phenylalanine derivatives, even if direct application to the allyl ester is yet to be fully explored.

Cascade and Multicomponent Synthesis Protocols

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are well-suited for the rapid construction of complex molecules like phenylalanine derivatives.

A one-pot biocatalytic cascade has been developed for the synthesis of various L-phenylalanine derivatives from aldehydes. nih.govgoogle.comnih.gov This enzymatic cascade utilizes a combination of an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase to achieve high-yield synthesis under mild aqueous conditions. nih.govgoogle.com By incorporating a carboxylic acid reductase module, this cascade can also be initiated from carboxylic acids. nih.govgoogle.com Another multienzymatic cascade process couples phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization to produce substituted D-phenylalanines from cinnamic acids in high yield and excellent optical purity. rsc.org

In the realm of chemical synthesis, a straightforward three-component reaction of organozinc reagents with amines and ethyl glyoxylate (B1226380) allows for the synthesis of a range of α-amino esters, including those with a phenylalanine scaffold, in very good yields. scilit.com This procedure is characterized by its simplicity and enables the concise synthesis of these valuable compounds. scilit.com A zinc-mediated Mannich-like multicomponent reaction between benzyl bromide, p-anisidine, and ethyl glyoxylate has also been described for the preparation of an N-protected phenylalanine ethyl ester. nih.gov

Synthesis of N-Protected and Functionalized this compound Derivatives

The synthesis of N-protected and functionalized this compound derivatives is crucial for their application in peptide synthesis and for the development of novel bioactive molecules. The protecting group strategy is fundamental in peptide chemistry to control the reactivity of the α-amino group during peptide bond formation.

Common N-protecting groups such as tert-butyloxycarbonyl (tBoc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are readily introduced onto the phenylalanine backbone. nih.gov The synthesis of allyl-protected amino acid derivatives for solid-phase peptide synthesis often involves the attachment of an allyl side-chain protecting group followed by the introduction of an αN-protecting group that is orthogonal to the allyl group. nih.gov

For the synthesis of functionalized derivatives, various methods have been developed. For instance, p-amino-L-phenylalanine derivatives with a protected p-amino group are synthesized for the preparation of p-azido-L-phenylalanine peptides. The p-amino group can be protected with Z- or Boc- groups via a copper complex or by specific acylation. The synthesis of fluorinated phenylalanine analogues can be achieved through methods like the Negishi cross-coupling of aryl halides with organozinc compounds. Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine provides a facile route to chiral functionalized phenylalanines through a conjugate addition and enantioselective protonation cascade.

Chemical Transformations and Reaction Pathways Involving Phenylalanine Allyl Ester

Rearrangement Reactions

Rearrangement reactions of phenylalanine allyl ester and its derivatives are powerful methods for creating new stereocenters and complex molecular architectures. These intramolecular processes, often thermally or catalytically induced, proceed through concerted mechanisms.

An allylic rearrangement is a reaction in which a double bond in an allyl compound shifts to the adjacent carbon atom. wikipedia.org This type of transformation can occur during nucleophilic substitution reactions. In the context of this compound, an allylic shift could be observed under conditions that favor an S_N_2' mechanism, where a nucleophile attacks the γ-carbon of the allyl group, leading to a shift of the double bond and displacement of a leaving group. wikipedia.org Such rearrangements are often catalyzed by transition metals, like palladium, which can form π-allyl complexes that facilitate nucleophilic attack at either end of the allyl system. wikipedia.org While less common than direct substitution, this pathway becomes significant when there is substantial steric hindrance at the α-carbon. wikipedia.org

The Claisen rearrangement is a highly effective method for carbon-carbon bond formation, involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgbyjus.compurechemistry.org For ester derivatives like this compound, the Ireland-Claisen rearrangement is a particularly relevant and powerful variant. masterorganicchemistry.com This process involves the reaction of an allylic ester with a strong base to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement at lower temperatures than the traditional Claisen rearrangement. masterorganicchemistry.com

Research has demonstrated the successful application of the ester enolate Claisen rearrangement to N-protected amino acid allylic esters to produce α-alkylated γ,δ-unsaturated amino acids with a high degree of diastereoselectivity. researchgate.net In these chelate-controlled reactions, the stereochemical outcome can be influenced by the choice of solvent and reaction conditions, allowing for the synthesis of specific stereoisomers. researchgate.net This methodology provides a direct route to β-branched phenylalanine derivatives, which can be further transformed into other valuable compounds. researchgate.net

| Rearrangement Variant | Description | Key Features |

| Classic Claisen | Thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgbyjus.com | Requires high temperatures; forms a γ,δ-unsaturated carbonyl compound. wikipedia.org |

| Ireland-Claisen | Rearrangement of a silyl ketene acetal formed from an allylic ester. masterorganicchemistry.com | Proceeds at lower temperatures; allows for stereocontrol. masterorganicchemistry.comresearchgate.net |

| Chelate-Claisen | Uses a metal chelate to control the geometry of the enolate, leading to high diastereoselectivity. researchgate.net | Provides access to β-branched α-amino acids with good yields. researchgate.net |

Coupling and Cross-Coupling Reactions

Modern catalytic methods have enabled novel coupling reactions involving this compound, particularly for the formation of new carbon-carbon bonds under mild conditions.

A powerful strategy for C-C bond formation is the combination of photoredox catalysis with palladium catalysis. nih.gov This dual catalytic system has been successfully employed for the decarboxylative allylation of α-amino acid allyl esters, including phenylalanine derivatives. nih.govacs.org The reaction proceeds at room temperature and uses visible light to initiate the process. nih.govnih.gov

The proposed mechanism involves a dual catalytic cycle. nih.govrsc.org First, the palladium(0) catalyst reacts with the allyl ester to form a π-allyl palladium(II) complex and a carboxylate anion. nih.govacs.org Concurrently, a photoredox catalyst (e.g., an iridium complex) is excited by light and oxidizes the carboxylate, which then undergoes spontaneous decarboxylation to generate a radical. nih.govrsc.org This radical can then couple with the π-allyl palladium intermediate, and subsequent reductive elimination forms the C-C bond and regenerates the palladium(0) catalyst, completing the cycle. nih.govacs.org This method is notable for its operational simplicity and the use of carbon dioxide as the only byproduct. nih.gov

| Catalyst System | Role | Mechanism Step |

| Palladium Catalyst | Forms π-allyl complex | Oxidative addition of the allyl ester to Pd(0). nih.govacs.org |

| Photoredox Catalyst (e.g., Iridium complex) | Generates radical | Photo-induced oxidation of the carboxylate, followed by decarboxylation. nih.govrsc.org |

| Dual System | Facilitates C-C bond formation | Coupling of the radical with the π-allyl palladium species. nih.govacs.org |

The dual catalysis approach represents a form of selective functionalization, specifically a decarboxylative allylation that creates a new C-C bond at the α-carbon of the amino acid. nih.gov Beyond this, the phenylalanine moiety itself offers opportunities for selective functionalization. The phenyl ring can undergo C-H functionalization reactions, a strategy that has been explored for modifying phenylalanine residues within peptides. nih.govsemanticscholar.orgchemrxiv.org Photoredox catalysis has been utilized for the site-selective bioconjugation of phenylalanine, for instance, by introducing pyrazole (B372694) groups onto the aromatic ring under mild, visible-light-induced conditions. nih.govresearchgate.netchemrxiv.org While demonstrated on peptides, these principles of C-H activation could potentially be applied to this compound to create novel derivatives functionalized on the aromatic ring.

Reactivity of the Allyl Ester Moiety in Site-Specific Transformations

The allyl ester group in this compound is a valuable functional handle for a variety of site-specific transformations, most notably those catalyzed by transition metals such as palladium. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of this reactivity. organic-chemistry.orgyoutube.com

In the Tsuji-Trost reaction, a palladium(0) catalyst reacts with the allyl ester to form a π-allylpalladium complex, with the carboxylate acting as a leaving group. organic-chemistry.org This electrophilic π-allylpalladium intermediate can then be attacked by a wide range of soft nucleophiles, such as malonates, enolates, amines, and phenols, to form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgnih.gov

This reaction is highly valuable for the chemo- and stereoselective formation of new bonds. The substitution typically occurs at the less sterically hindered terminus of the allyl system. youtube.com The use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity in the products.

The allyl ester of phenylalanine can thus serve as an electrophilic partner in these cross-coupling reactions. For example, reaction with a stabilized carbon nucleophile like dimethyl malonate in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond at the allylic position, with the release of the phenylalanine carboxylate.

This reactivity allows for the allyl group to be considered a protective group for the carboxylic acid that can be removed under mild, non-hydrolytic conditions while simultaneously allowing for the functionalization of the allylic moiety.

Table 4: Overview of the Tsuji-Trost Reaction

| Component | Role | Examples |

|---|---|---|

| Allylic Substrate | Electrophile precursor | This compound |

| Palladium(0) Catalyst | Formation of π-allylpalladium complex | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Nucleophile | Attacking species | Malonates, enolates, amines, phenols |

Applications of Phenylalanine Allyl Ester As a Versatile Synthetic Building Block

Role in Peptide and Peptidomimetic Synthesis

In the intricate field of peptide synthesis, protecting groups are crucial for preventing unwanted side reactions and ensuring the correct amino acid sequence. The allyl ester of phenylalanine offers a unique advantage due to its specific deprotection conditions, which are orthogonal to many other common protecting groups used in peptide chemistry.

Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of amino acids with simplified purification steps. peptide.com Phenylalanine allyl ester can be utilized in SPPS, particularly in strategies involving traceless linkers where the amino acid is attached to the resin via its side chain. mdpi.orgnih.gov

This approach allows for bidirectional chain elongation, meaning peptides can be extended from both the N- and C-termini of the resin-bound phenylalanine residue. mdpi.org The use of an Fmoc/Cα-allyl amino ester protection scheme provides an orthogonal set of protecting groups. mdpi.org The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine can be removed with a mild base, while the allyl ester at the C-terminus can be selectively cleaved using palladium catalysts, such as Pd(PPh₃)₄, under nearly neutral conditions. mdpi.orggoogle.com This orthogonality is critical for synthesizing complex peptides and peptidomimetics without affecting other protecting groups. mdpi.org

One strategy involves anchoring a phenylalanine precursor to a polymeric support through a triazene (B1217601) function. nih.gov For instance, Fmoc-Phe(p-NH₂)-OAllyl can be coupled to a resin, and after peptide chain assembly, cleavage from the resin is achieved with a mild acid solution (e.g., 2-5% TFA in DCM). nih.gov The resulting product is obtained in high purity, demonstrating the utility of the allyl ester in facilitating this traceless linker strategy. nih.gov

| Synthesis Stage | Reagents and Conditions | Purpose |

| Anchoring | Fmoc-Phe(p-NH₂)-OAllyl, MBHA-polystyrene resin | Attachment of phenylalanine to the solid support via a triazene linker. nih.gov |

| Peptide Elongation | Standard Fmoc-SPPS cycles | Sequential addition of amino acids to build the peptide chain. |

| Cleavage | 2-5% TFA in DCM | Release of the peptide from the resin. nih.gov |

| Final Reduction | FeSO₄·7H₂O in DMF | Reduction of the diazonium salt to yield the final peptide. nih.gov |

This interactive table summarizes the key stages in a solid-phase peptide synthesis strategy utilizing a phenylalanine derivative with an allyl ester.

While solid-phase synthesis is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of shorter peptides. In this approach, the allyl ester of phenylalanine serves as a carboxyl protecting group. Its stability to the conditions used for removing other common protecting groups, such as the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc group, makes it a valuable tool. google.com

The formation of the peptide bond in solution-phase synthesis requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. americanpeptidesociety.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. americanpeptidesociety.org The this compound can be coupled with another N-protected amino acid using these standard coupling reagents. After the peptide bond is formed, the allyl group can be selectively removed by palladium(0)-catalyzed allylic transfer, typically using a scavenger nucleophile to trap the allyl cation. This mild deprotection method preserves the integrity of the newly formed peptide bond and other protecting groups that may be present on the peptide chain.

Precursor for Advanced Polymer Architectures

The unique chemical structure of phenylalanine, with its aromatic side chain and bifunctional amino and carboxyl groups, makes it an attractive monomer for creating biodegradable and functional polymers. This compound can serve as a precursor to monomers used in the synthesis of various polymer families.

Polyesteramides (PEAs) and poly(ester urea)s (PEUs) are classes of biodegradable polymers that have garnered significant interest for biomedical applications due to their tunable mechanical properties and degradation profiles. rsc.orgduke.edu L-phenylalanine is a common building block for these materials. rsc.orgresearchgate.net The synthesis of L-phenylalanine-based PEUs, for example, can be achieved through a two-step process where an esterification is first carried out between L-phenylalanine and a diol (e.g., 1,8-octanediol, 1,10-decanediol, or 1,12-dodecanediol) under acidic conditions. researchgate.net While not the direct starting material in all reported syntheses, this compound can be envisioned as a protected monomer that is later deprotected and polymerized.

The incorporation of phenylalanine into the polymer backbone introduces both ester and amide (or urea) linkages, the former being susceptible to hydrolysis, which contributes to the polymer's biodegradability. researchgate.net The degradation products are naturally occurring amino acids, urea, and diols, which are generally biocompatible. duke.eduresearchgate.net The properties of these polymers can be tuned by varying the diol chain length or the amino acid used. researchgate.net For instance, increasing the diol chain length in phenylalanine-based PEUs reduces the elastic modulus and increases the elongation at break. researchgate.net

| Diol Used in Phenylalanine-Based PEU Synthesis | Effect on Mechanical Properties |

| 1,8-octanediol | Higher elastic modulus, lower elongation at break. |

| 1,10-decanediol | Intermediate mechanical properties. |

| 1,12-dodecanediol | Lower elastic modulus, higher elongation at break. researchgate.net |

This interactive table illustrates how the choice of diol influences the mechanical properties of L-phenylalanine-based poly(ester urea)s.

Poly(ester-urethane)s are another important class of polymers that can be derived from amino acids. A solvent-free, eco-friendly melt condensation approach has been developed to synthesize these polymers. nih.govresearchgate.netacs.org In this method, L-amino acids, including L-phenylalanine, are first converted into dual functional ester-urethane monomers. nih.govacs.org These monomers are then subjected to direct polycondensation with commercial diols under melt conditions to produce high molecular weight poly(ester-urethane)s. nih.govresearchgate.net

The thermal stability of the amino acid monomers under melt polymerization conditions is a key factor for the success of this method. researchgate.net The resulting poly(ester-urethane)s exhibit interesting properties, such as self-organization into β-sheet structures in solution, and their thermal properties can be readily varied by changing the amino acid or diol components. nih.gov This methodology provides a platform for producing thermally stable and renewable engineering thermoplastics from natural resources. nih.gov

Thiol-ene polymerization is a robust and efficient "click" reaction that proceeds via a radical-mediated step-growth mechanism. researchgate.netyoutube.com This reaction is characterized by its high efficiency, rapid rates, low volume shrinkage, and insensitivity to oxygen inhibition, making it highly suitable for creating cross-linked polymer networks. researchgate.net The "ene" component is typically a carbon-carbon double bond, such as the one present in an allyl group.

This compound, with its terminal double bond, is an ideal candidate for incorporation into polymer networks through thiol-ene chemistry. By reacting this compound with multifunctional thiol cross-linkers, it is possible to create polymer networks that incorporate amino acids directly into their structure. This approach allows for the design of functional biomaterials where the properties can be tuned by the choice of the thiol and the density of the amino acid incorporation. The presence of the phenylalanine residue can impart specific properties to the network, such as hydrophobicity and potential for biological interactions. This method is versatile and can be used for surface functionalization or the creation of bulk hydrogels for applications like tissue engineering. nih.gov

Construction of Complex Organic Molecules and Unnatural Amino Acids

The strategic application of this compound facilitates the synthesis of a diverse array of complex organic molecules and unnatural amino acids, which are crucial for drug discovery, chemical biology, and materials science. Its utility is highlighted in the synthesis of derivatives with tailored steric and electronic properties, which are often inaccessible through conventional methods.

The synthesis of α-quaternary amino acids, which contain a fully substituted α-carbon, is a significant challenge in organic chemistry. These structures are of great interest as they can induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. This compound can be utilized as a scaffold for creating such complex stereocenters.

One prominent strategy involves the generation of an enolate from an N-protected this compound, followed by an asymmetric alkylation or allylation. For instance, a general method for the catalytic α-allylation of unprotected amino acid esters to produce α-quaternary α-allyl amino acid esters has been reported. figshare.com This transformation can be catalyzed by a combination of picolinaldehyde and Ni(II) salts, which promotes preferential reactivity at the enolizable α-carbon over the free nitrogen atom with palladium π-allyl complexes. figshare.com While the specific example demonstrated the enantioselective synthesis of α-allyl phenylalanine methyl ester from the racemic methyl ester, the principle is directly applicable to the allyl ester, leveraging its unique properties. figshare.com

Another powerful approach involves the diastereoselective alkylation of chiral enolates derived from N-protected this compound. By carefully selecting the protecting group, base, and reaction conditions, the inherent chirality of the phenylalanine backbone can direct the approach of an incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the N-protecting group and the allyl ester provides access to the desired α-quaternary amino acid.

The table below summarizes representative transformations for the synthesis of α-quaternary amino acids from amino acid ester precursors.

| Starting Material Class | Reagents/Catalyst | Product Type | Ref |

| Unprotected Amino Acid Ester | Picolinaldehyde, Ni(II) salt, Pd complex | α-Quaternary α-Allyl Amino Acid Ester | figshare.com |

| N-Protected Amino Acid Ester | Strong Base (e.g., LDA), Alkyl Halide | α-Quaternary α-Alkyl Amino Acid Ester | General Methodology |

| α-Iminoesters | Grignard Reagent, Cinnamyl Acetate (B1210297), Pd-catalyst | α-Allyl-α-Aryl α-Amino Acids | nih.gov |

This table presents generalized methods applicable to amino acid esters, including this compound.

This compound is an excellent precursor for the synthesis of homoallylic amines through sigmatropic rearrangements, most notably the Ireland-Claisen rearrangement. nrochemistry.comchem-station.comtcichemicals.comwikipedia.orgorganic-chemistry.org This powerful C-C bond-forming reaction involves the figshare.comfigshare.com-sigmatropic rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532), which is generated in situ from the allyl ester.

The process begins with the deprotonation of an N-protected this compound using a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This enolate is then trapped with a trialkylsilyl halide (e.g., TMSCl) to generate a silyl ketene acetal. Upon gentle heating, this intermediate undergoes a concerted rearrangement through a six-membered, chair-like transition state to form a γ,δ-unsaturated silyl ester. organic-chemistry.org Subsequent hydrolysis during workup yields a γ,δ-unsaturated carboxylic acid. This product, which now contains the homoallylic amine framework, can be further elaborated into a variety of chemical analogues.

A key advantage of the Ireland-Claisen rearrangement is its high degree of stereocontrol. The geometry of the intermediate silyl ketene acetal—(E) or (Z)—can be controlled by the choice of solvent and additives, which in turn dictates the stereochemistry of the newly formed stereocenters in the product. chem-station.comtcichemicals.com This allows for the stereospecific synthesis of complex homoallylic amine precursors from the chiral pool of phenylalanine.

| Step | Description | Key Reagents | Intermediate/Product | Ref |

| 1 | Enolate Formation | Strong Base (e.g., LDA) | Lithium Enolate | nrochemistry.comwikipedia.org |

| 2 | Silyl Ketene Acetal Formation | Trialkylsilyl Halide (e.g., TMSCl) | Silyl Ketene Acetal | nrochemistry.comchem-station.com |

| 3 | figshare.comfigshare.com-Sigmatropic Rearrangement | Heat | γ,δ-Unsaturated Silyl Ester | organic-chemistry.org |

| 4 | Hydrolysis | Aqueous Acid | γ,δ-Unsaturated Carboxylic Acid | nrochemistry.com |

This table outlines the general sequence of the Ireland-Claisen rearrangement as applied to allyl esters.

Enzymatic strategies have also been developed that utilize sigmatropic rearrangements to produce enantioenriched allylic amines, highlighting the power of combining biocatalysis with classic organic reactions. nih.govnih.govcaltech.edu

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous natural products, pharmaceuticals, and chiral ligands for asymmetric synthesis. nih.govacs.org While many routes to these compounds start from L-phenylalanine itself, the allyl ester derivative offers alternative synthetic pathways. nih.govacs.org

A straightforward approach involves the reduction of the ester functionality of this compound to the corresponding primary alcohol, yielding an N-protected phenylalaninol derivative that still contains the allyl group. Common reducing agents for esters, such as lithium aluminum hydride (LAH) or a two-step procedure involving esterification to an ethyl ester followed by reduction with sodium borohydride, can be employed. google.comharvard.edu

Once the ester is reduced, the preserved allyl group becomes a handle for further functionalization to construct the second hydroxyl group. For instance, stereoselective dihydroxylation of the alkene using reagents like osmium tetroxide (OsO₄) with a chiral ligand can introduce two new hydroxyl groups with controlled stereochemistry. Subsequent manipulation of protecting groups would then yield the target chiral 1,2-amino alcohol derivative. This strategy leverages the stability of the allyl group during the initial reduction step and then utilizes it to complete the synthesis.

Advanced Analytical and Spectroscopic Characterization Methods for Phenylalanine Allyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Phenylalanine Allyl Ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the phenylalanine backbone and the allyl ester group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each unique proton environment. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.2-7.4 ppm. The α-proton (CH) of the amino acid backbone is expected around 4.0 ppm. The diastereotopic β-protons (CH₂) adjacent to the phenyl ring show distinct signals, often as multiplets, between 3.1 and 3.3 ppm. The allyl group presents a unique set of signals: the protons of the O-CH₂ group appear as a doublet around 4.6-4.8 ppm, the terminal =CH₂ protons resonate as two distinct multiplets between 5.2 and 5.4 ppm, and the internal =CH- proton appears as a multiplet further downfield, typically between 5.8 and 6.0 ppm. The amine (NH₂) protons can appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the 170-175 ppm region. The carbons of the phenyl ring resonate between 125 and 138 ppm. The α-carbon is typically found around 55-59 ppm, while the β-carbon appears in the 35-40 ppm range. For the allyl group, the O-CH₂ carbon resonates at approximately 65-67 ppm, the terminal =CH₂ carbon at 118-120 ppm, and the internal =CH- carbon at 131-133 ppm. libretexts.orglibretexts.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign these signals and confirm the connectivity between protons and carbons, thus verifying the successful esterification of phenylalanine with allyl alcohol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Phenylalanine Allyl Ester

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| α-CH | ~4.0 | ~57 |

| β-CH₂ | ~3.2 | ~38 |

| Phenyl C (quaternary) | - | ~137 |

| Phenyl CH (ortho, meta, para) | ~7.3 | ~127-130 |

| Allyl O-CH₂ | ~4.7 | ~66 |

| Allyl -CH= | ~5.9 | ~132 |

| Allyl =CH₂ | ~5.3 | ~119 |

Note: These are estimated values based on data for L-phenylalanine and typical allyl group shifts. chemicalbook.comchemicalbook.combmrb.io Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal mass of this compound (C₁₂H₁₅NO₂) is approximately 205.11 Da.

Electron Ionization (EI) is a common technique where the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺˙) at m/z 205, along with a series of fragment ions. Key fragmentation pathways for esters often involve cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation would include:

Loss of the allyloxy radical (-•OCH₂CH=CH₂): This would result in a prominent acylium ion at m/z 148.

Loss of the allyl group (-•CH₂CH=CH₂): Cleavage of the C-O bond can lead to a fragment corresponding to the protonated phenylalanine at m/z 166.

Tropylium ion formation: A characteristic fragment for phenylalanine-containing compounds is the tropylium cation (C₇H₇⁺) at m/z 91, formed by rearrangement and cleavage of the bond beta to the phenyl ring.

Loss of the entire ester group: Fragmentation can lead to the iminium ion [CH(NH₂)-CH₂-Ph]⁺ at m/z 120. xml-journal.netresearchgate.netnist.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a Time-of-Flight (TOF) analyzer, is particularly useful for analyzing larger molecules, such as peptides or polymers incorporating this compound. MALDI is a "soft" ionization technique that typically produces intact protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for confirming the mass of a synthesized peptide.

When coupled with tandem mass spectrometry (MS/MS), MALDI can provide detailed structural and sequence information. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a peptide containing this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragments provide information about the amino acid sequence. Studies on similar polyesteramides containing L-phenylalanine have shown that ester bond scission is a predominant fragmentation mechanism during MS/MS analysis. nih.govmdpi.com This allows for the precise localization of the this compound residue within a larger molecular chain.

Table 2: Expected Key Mass Fragments of this compound in EI-MS

| m/z | Identity of Fragment | Fragmentation Pathway |

| 205 | [M]⁺˙ | Molecular Ion |

| 166 | [M - C₃H₃]⁺ | Loss of propargyl radical (rearrangement) or [Phe+H]⁺ |

| 148 | [M - OC₃H₅]⁺ | Loss of allyloxy radical |

| 120 | [CH(NH₂)CH₂Ph]⁺ | Loss of COOC₃H₅ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 41 | [C₃H₅]⁺ | Allyl cation |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, critically, the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis. For determining chemical purity, a reversed-phase HPLC method is typically employed.

Stationary Phase: A C18 column is commonly used.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, is effective. helixchrom.comnih.govrsc.org

Detection: UV detection is highly suitable due to the strong absorbance of the phenyl group, typically monitored at wavelengths around 210 nm or 254 nm. nih.gov

For determining enantiomeric excess (e.e.) , chiral HPLC is the method of choice. This technique separates the L- and D-enantiomers, allowing for their precise quantification. nih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating amino acid ester enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak®) and cyclofructan-based phases have demonstrated high enantioselectivity for primary amines and their derivatives. semanticscholar.orgyakhak.org

Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based columns, normal-phase eluents like hexane/isopropanol are common. yakhak.orgnih.gov For other CSPs, reversed-phase or polar organic modes might be used.

Detection: UV detection is standard, allowing for the integration of the peak areas for each enantiomer to calculate the enantiomeric excess.

An alternative to traditional HPLC is Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase. This technique has been shown to provide faster and higher-resolution chiral separations of phenylalanine methyl esters compared to normal-phase HPLC, and similar performance would be expected for the allyl ester. waters.com

Gas Chromatography-Mass Spectrometry (GC/MS) can also be used for the analysis of this compound, but it requires chemical modification to increase the compound's volatility and thermal stability. mdpi.comnih.gov Amino acids and their esters are typically non-volatile and require derivatization prior to GC analysis.

A common two-step derivatization procedure involves:

Esterification: While the carboxyl group is already esterified, this step would be relevant if analyzing the parent amino acid.

Acylation: The primary amine group is acylated using reagents such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.commdpi.comnih.gov Alkyl chloroformate reagents can also be used for a one-step derivatization of both the amine and any remaining carboxyl groups. nih.gov

Once derivatized, the compound can be separated on a suitable GC column (e.g., a nonpolar or medium-polarity capillary column) and detected by mass spectrometry. The mass spectrometer provides highly specific detection, and the fragmentation pattern of the derivative can be used for positive identification. This method is particularly sensitive and can be used for quantitative analysis in complex matrices. nih.gov

Optical Rotation and Chiroptical Methods for Stereochemical Analysis

As a chiral molecule, the stereochemistry of this compound is a critical quality attribute. Optical rotation and chiroptical spectroscopy provide essential information on the compound's enantiomeric nature.

Optical Rotation: This is a fundamental measure of a chiral compound's ability to rotate the plane of polarized light. wikipedia.orgissr.edu.kh The specific rotation, [α], is a characteristic physical constant measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and solvent. For L-phenylalanine, the specific rotation is reported as [α]²⁰D = -35.1° (c = 1.94 in H₂O). nih.gov While the exact value for L-Phenylalanine Allyl Ester may differ slightly due to the change in the ester group, it is expected to be levorotatory (negative sign) and of a similar magnitude. Measurement of the optical rotation provides a quick confirmation of the enantiomeric form and can be used to estimate enantiomeric purity, although HPLC is more accurate for precise determination. researchgate.net

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The aromatic side chain of phenylalanine acts as a chromophore. The CD spectrum of L-phenylalanine derivatives typically shows characteristic bands in the near-UV region (around 200-280 nm) corresponding to the π→π* transitions of the benzene ring. nih.govacs.org The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry at the α-carbon and the local conformation of the molecule. CD spectroscopy can therefore serve as a sensitive probe for confirming the absolute configuration and for studying conformational changes of this compound in solution. nih.govresearchgate.net

Computational and Mechanistic Studies in Phenylalanine Allyl Ester Chemistry

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been pivotal in unraveling the complex mechanistic pathways of reactions involving phenylalanine allyl ester. These studies provide a molecular-level understanding of bond-forming and bond-breaking events, the nature of intermediates, and the energetic profiles of competing reaction channels.

A significant area of study has been the dual photoredox and palladium-catalyzed decarboxylative allylation of α-amino acid allyl esters, including phenylalanine derivatives, to furnish valuable homoallylic amines. nih.govnih.gov Computational studies have been instrumental in mapping out the proposed catalytic cycle.

The consensus mechanism suggests an initial oxidative addition of the this compound to a Pd(0) complex, forming a π-allyl-Pd(II) species and a carboxylate anion. nih.govrsc.org The key radical generation step involves the single-electron oxidation of this carboxylate by an excited-state photoredox catalyst, typically an iridium complex (*Ir(III)). This oxidation event triggers a rapid and irreversible decarboxylation to generate a resonance-stabilized α-amino radical (a benzyl (B1604629) radical in the case of phenylalanine). rsc.org

Mechanistic explorations suggest two potential pathways for the crucial C-C bond formation:

Radical-Radical Coupling: The reduced photocatalyst (Ir(II)) could reduce the π-allyl-Pd(II) complex to a Pd(I) species, which then undergoes homolysis to release an allyl radical. This pathway would lead to a direct coupling of the α-amino radical and the allyl radical. However, this pathway is often associated with undesired homocoupling byproducts. nih.gov

SN2-type Pathway: A more favored pathway involves the direct nucleophilic attack of the α-amino radical onto the π-allyl-Pd(II) complex. rsc.org This step proceeds via an SN2 mechanism, forming the desired product and a Pd(I) species. The catalytic cycle is closed by a single-electron transfer from the Pd(I) intermediate to the oxidized photocatalyst (Ir(III)), regenerating both the Pd(0) and Ir(II) catalysts. rsc.org

The stability of the α-amino radical intermediate is a critical factor dictating the predominant reaction pathway. For phenylalanine derivatives, the resulting benzyl radical is relatively stable, which influences the kinetics and efficiency of the coupling step. nih.gov

| Step | Description | Key Intermediates | Catalyst Role |

| 1. Oxidative Addition | This compound reacts with Pd(0). | π-allyl-Pd(II) complex, Carboxylate anion | Palladium |

| 2. Photoredox Oxidation | The carboxylate is oxidized by the excited photocatalyst (*Ir(III)). | Carboxyl radical | Iridium Photocatalyst |

| 3. Decarboxylation | The carboxyl radical rapidly loses CO2. | α-amino radical (benzyl radical) | - |

| 4. C-C Bond Formation | The α-amino radical attacks the π-allyl-Pd(II) complex. | Product-Pd(I) complex | Palladium |

| 5. Catalyst Regeneration | Pd(I) is reduced to Pd(0) by the reduced photocatalyst (Ir(II)). | Pd(0), Ir(III) | Both |

Table 1: Proposed steps in the dual catalytic radical decarboxylation of this compound.

While specific transition state analyses for stereoselective transformations of this compound are not extensively documented, computational studies on analogous systems provide a robust framework for understanding the origins of stereoselectivity. rsc.org In palladium-catalyzed allylic substitutions and related reactions, the stereochemical outcome is determined at the transition state (TS) of the rate- and selectivity-determining step, which is typically the nucleophilic attack on the palladium-allyl intermediate.

DFT calculations are employed to model the geometries and energies of competing diastereomeric transition states. For example, in the enantioselective synthesis of α-allyl amino esters, computational analysis can compare concerted SN2 pathways against stepwise mechanisms involving iminium intermediates. nih.govfigshare.com These calculations often reveal that subtle non-covalent interactions—such as hydrogen bonding between a chiral catalyst and the substrate—are responsible for lowering the energy of one transition state relative to others, thereby dictating the observed stereoselectivity. nih.gov

In the context of palladium-catalyzed reactions, the geometry of the nucleophilic attack (e.g., inner-sphere vs. outer-sphere) and the steric and electronic properties of the chiral ligands bound to the palladium center are critical. rsc.org Transition state modeling allows for the rationalization of how a specific chiral ligand creates a biased steric environment around the π-allyl complex, forcing the nucleophile (such as an enolate or a radical) to approach from a specific face, leading to high enantiomeric excess.

Conformational Analysis and Molecular Modeling of Derivatives

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial determinants of their reactivity. Molecular modeling and conformational analysis, using methods ranging from semi-empirical to high-level ab initio calculations, provide detailed insights into the preferred spatial arrangements of these molecules.

Studies on phenylalanine and its methyl ester, which serve as close analogs for the allyl ester, show that the conformational landscape is governed by a delicate interplay of several factors:

Steric Interactions: Repulsive forces between bulky groups (e.g., the phenyl ring and the ester group) disfavor certain conformations.

Hyperconjugative Interactions: Stabilizing orbital interactions, such as those between the nitrogen lone pair and antibonding orbitals of adjacent sigma bonds (n -> σ*), play a significant role.

Non-covalent Interactions: Intramolecular hydrogen bonds and dispersion forces, particularly CH-π and NH-π interactions involving the aromatic ring, contribute significantly to the stability of specific conformers.

Computational studies have identified numerous low-energy conformers on the potential energy surface for phenylalanine and its derivatives. The relative populations of these conformers can be influenced by the solvent environment, a factor that can be modeled using implicit or explicit solvent models in the calculations. Understanding these conformational preferences is vital, as the ground-state conformation of the substrate can influence which diastereomeric transition state is more easily accessed during a reaction.

Structure-Reactivity Relationships and Selectivity Determinants

Computational chemistry provides a quantitative basis for understanding structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating the energetic profiles of its reactions, researchers can predict how these changes will affect reaction rates and selectivity.

In the radical decarboxylation reaction, for instance, the electronic nature of substituents on the phenyl ring of the phenylalanine moiety has a pronounced effect. Theoretical studies on the reactivity of substituted phenyl radicals show that polar effects are a key factor. scielo.br Electron-withdrawing or electron-donating groups can alter the stability of the benzyl radical intermediate and the electronic character of the transition state for the C-C bond formation.

Experimental work has shown that a variety of phenylalanine derivatives bearing electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -OMe) substituents on the aryl ring are viable substrates for decarboxylative allylation. nih.gov This tolerance can be rationalized computationally by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the reactants and intermediates. A lower HOMO-LUMO gap generally correlates with higher reactivity. rsc.org Computational analysis can quantify how substituents modulate these frontier orbitals and the activation barriers of key steps, thus explaining observed trends in reaction yields and rates.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Benzyl Radical | Experimental Observation (Yield) nih.gov |

| 4-CF3 | Strong Electron-Withdrawing | Destabilized | Good (71%) |

| 4-F | Electron-Withdrawing (Inductive) | Slightly Destabilized | Good (74%) |

| 4-Cl | Electron-Withdrawing (Inductive) | Slightly Destabilized | Good (85%) |

| 4-MeO | Electron-Donating (Resonance) | Stabilized | Good (77%) |

Table 2: Effect of Aryl Substituents on the Yield of Decarboxylative Allylation of this compound Derivatives. This demonstrates the reaction's tolerance to varied electronic properties.

Rational Catalyst Design Principles Based on Computational Insights

One of the most powerful applications of computational studies is in the rational, in silico design of new and improved catalysts. By understanding the reaction mechanism and the factors that control selectivity at a molecular level, chemists can propose modifications to catalyst structures to enhance their performance.

For the dual catalysis system involving this compound, computational insights can guide the design of both the photocatalyst and the transition metal catalyst:

Photocatalyst Design: The efficiency of the radical generation step depends on the redox potential of the photocatalyst. Computational methods can accurately predict the reduction and oxidation potentials of different iridium or organic photocatalyst candidates, allowing for the selection of a catalyst that is precisely tuned for the oxidation of the carboxylate without causing unwanted side reactions.

Transition Metal Catalyst Design: In palladium-catalyzed allylation, the ligands coordinated to the metal center are paramount in controlling reactivity and stereoselectivity. DFT calculations can be used to screen libraries of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify those that will lead to lower activation barriers or greater energy differences between competing diastereomeric transition states. rsc.org This approach can predict which ligands will provide the optimal balance of steric and electronic properties to achieve high yields and enantioselectivity, thereby reducing the time and resources required for experimental screening.

By building and analyzing computational models of catalyst-substrate complexes and transition states, researchers can develop predictive models that correlate catalyst structure with performance, accelerating the discovery of next-generation catalytic systems for transformations of this compound and related compounds.

Future Perspectives and Emerging Research Avenues in Phenylalanine Allyl Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing phenylalanine allyl ester and related compounds is increasingly geared towards green and sustainable chemistry principles. Traditional esterification methods often rely on harsh conditions and hazardous reagents. Emerging research avenues are focused on overcoming these limitations.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically shorten reaction times and improve yields in esterification reactions, such as those involving N-acetyl-L-phenylalanine. nih.govresearchgate.net This technique, when applied to the synthesis of this compound, could offer a more energy-efficient and rapid alternative to conventional heating. nih.gov

Another area of development involves the use of novel coupling reagents that are more environmentally benign. Modified Mukaiyama's reagents, for instance, have been developed as ionic liquids to facilitate the esterification of N-acetyl-L-phenylalanine, replacing toxic tertiary amines and hazardous solvents like dichloromethane (B109758) with excess alcohol serving as the solvent. nih.govresearchgate.netresearchgate.net Applying these "greener" reagents and solvent systems to the allylation of phenylalanine would represent a significant step towards sustainability.

Enzymatic and chemo-enzymatic methods are also at the forefront of sustainable synthesis. Phenylalanine ammonia (B1221849) lyases (PALs) have demonstrated utility in the amination of cinnamic acids to produce phenylalanine derivatives. frontiersin.org The reverse reaction, or a transesterification process catalyzed by lipases in non-aqueous media, could provide a highly selective and mild route to this compound, minimizing waste and avoiding harsh chemical reagents.

These sustainable methodologies aim to reduce the environmental footprint of chemical synthesis while providing efficient and scalable routes to this compound, making it more accessible for further research and application.

Exploration of Expanded Scope in Chemical Transformations

The chemical versatility of this compound stems from its three main components: the amine, the carboxylic acid (as an allyl ester), and the benzyl (B1604629) side chain. The allyl group, in particular, serves as a reactive handle for a wide array of chemical transformations, opening up avenues for creating novel and complex molecules.

The allyl group is well-known for its participation in various cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, could be employed to functionalize the allyl moiety. acs.orgorganic-chemistry.orgrsc.orgacs.orgrsc.org For instance, coupling with aryl or vinyl boronic acids can introduce new substituents, leading to diverse phenylalanine derivatives with potentially unique biological or material properties. organic-chemistry.orgrsc.org

Furthermore, the double bond of the allyl group is susceptible to a range of addition and oxidation reactions. Transformations such as bromination, epoxidation, and thiol-ene click chemistry can be performed on polymers containing allyl groups, and these principles are directly applicable to the this compound monomer. nih.govnih.gov Epoxidation, for example, would yield a reactive epoxide that could be opened by various nucleophiles to introduce further functionality. The thiol-ene reaction offers a highly efficient and orthogonal "click" chemistry approach for attaching a wide variety of molecules, including peptides, carbohydrates, or fluorescent tags. nih.gov

The allyl ester itself can be a dynamic participant in reactions. Recent research has shown that allyl carboxylates can undergo novel transformations, such as 1,3-difunctionalization reactions involving radical migration, expanding their synthetic utility beyond their traditional role as protecting groups. nih.gov Exploring these advanced reactions with this compound could lead to the discovery of unprecedented molecular scaffolds. The allyl group's reactivity also allows for its use as a protecting group that can be removed under mild conditions, often using palladium catalysts, which is a critical function in multi-step peptide synthesis. researchgate.net

Innovations in Material Science and Polymer Design

Amino acid-based polymers are a rapidly growing field in material science due to their biocompatibility, biodegradability, and inherent chirality, making them ideal candidates for biomedical applications. researchgate.netrsc.org this compound is an attractive monomer for the synthesis of functional polymers and advanced materials. acs.org

The allyl group can undergo free-radical polymerization, although monoallyl compounds often polymerize slowly to form low molecular weight polymers. google.comresearchgate.net However, copolymerization with other vinyl monomers can yield functional materials. googleapis.com this compound could be incorporated into copolymers, imparting the specific properties of the amino acid, such as hydrophobicity and aromaticity, into the final material. acs.org Such polymers could find use in drug delivery, tissue engineering, and as chiral stationary phases for separation science. nih.govresearchgate.net

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture. rsc.orgmdpi.com These methods could be used to synthesize well-defined block copolymers containing this compound units. mdpi.com The resulting amphiphilic block copolymers could self-assemble into various nanostructures like micelles or vesicles, which are of significant interest for targeted drug delivery and nanomedicine. researchgate.net

Furthermore, the synthesis of hydrogels from amino acid-derived vinyl monomers has been reported. acs.org this compound, with its potential for cross-linking through the allyl group, could be used to fabricate novel hydrogels. These materials, combining the structural integrity of a cross-linked network with the functionality of phenylalanine, could be designed to respond to external stimuli like pH or temperature, making them suitable for applications as "smart" biomaterials. researchgate.net Research into the oxidative polymerization of phenylalanine itself to form coatings for medical devices also highlights the potential for this amino acid in surface modification, a strategy that could be adapted using polymers derived from its allyl ester. nih.gov

Advancements in Asymmetric Synthesis and Stereocontrol Strategies

The synthesis of α,α-disubstituted amino acids, where the α-carbon is a quaternary stereocenter, is a significant challenge in organic chemistry. These compounds are valuable building blocks for creating peptides with enhanced stability and constrained conformations. nih.gov this compound serves as a precursor to α-allyl-phenylalanine derivatives, and developing stereocontrolled methods to synthesize these is a key research focus.

Significant progress has been made in the enantioselective and diastereoselective synthesis of α-allyl amino esters . nih.govacs.orgacs.orgnih.gov One successful strategy involves the use of chiral catalysts to control the stereochemical outcome of the allylation reaction. For example, chiral squaramide hydrogen-bond donors have been shown to catalyze the nucleophilic allylation of α-chloro glycinates with high enantioselectivity (up to 97% ee) and diastereoselectivity. nih.govacs.orgacs.orgnih.gov This method provides access to a variety of α-allyl amino esters, including those with branched structures that are difficult to obtain through traditional enolate alkylation. nih.govacs.org

Another powerful approach is the use of chiral phase-transfer catalysts . Cinchona alkaloid-derived catalysts have been effectively used for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with various benzyl bromides to produce unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.govnih.gov This methodology could be adapted for the introduction of an allyl group at the α-position with high stereocontrol.